

Structure-Activity Relationship of BI-1950: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of **BI-1950**, a potent and selective antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1). The information compiled herein is intended to support research and drug development efforts targeting the LFA-1/ICAM-1 interaction, a key pathway in immune response and inflammation.

Core Compound Profile: BI-1950

BI-1950 is a small molecule inhibitor that effectively blocks the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical step in the activation and trafficking of T-lymphocytes, playing a central role in various inflammatory and autoimmune diseases.

Mechanism of Action

BI-1950 acts as a direct antagonist at the LFA-1 receptor, preventing its binding to ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits downstream signaling events essential for T-cell activation, proliferation, and cytokine production, notably the release of Interleukin-2 (IL-2). [1]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo activity metrics for **BI-1950**.



Parameter	Value	Assay System
KD (LFA-1 binding)	9 nM	Binding Assay
IC50 (IL-2 Production)	3 nM	SEB-stimulated human PBMCs
IC50 (IL-2 Production)	120 nM	SEB-stimulated human whole blood
In Vivo Efficacy	Full efficacy at 3 mg/kg (p.o.)	Delayed-Type Hypersensitivity (DTH) mouse model

Data sourced from Boehringer Ingelheim's opnMe portal.[1]

A close structural analog, BI-9446, serves as a negative control, exhibiting significantly weaker affinity for LFA-1 (>1 μ M).[1]

Structure-Activity Relationship (SAR) Insights

Detailed structure-activity relationship studies for **BI-1950** and its analogs are primarily documented in the publication: "Potent, Orally Active Antagonists of the Interaction between Lymphocyte Function-Associated Antigen 1 and Intercellular Adhesion Molecule 1" in the Journal of Medicinal Chemistry, 2004, volume 47, issue 21, on pages 5356-5368. While the full text of this article containing specific analog data could not be accessed for this guide, the available information points to a diarylsulfide cyclopropylamide scaffold as a key pharmacophore for potent LFA-1 antagonism.[2]

General SAR trends for this class of LFA-1 antagonists often involve modifications to the aryl rings and the cyclopropylamide moiety to optimize potency, selectivity, and pharmacokinetic properties. The referenced publication likely contains a comprehensive table detailing these modifications and their impact on biological activity. An X-ray co-crystal structure of a structurally related compound (17d from the aforementioned publication) with the LFA-1 I-domain provides a structural basis for understanding these relationships.[1]

Experimental Protocols



This section details the methodologies for the key experiments cited in the evaluation of **BI-1950**.

LFA-1/ICAM-1 Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of LFA-1 to ICAM-1.

Methodology:

- Protein Immobilization: Recombinant human ICAM-1 is coated onto the wells of a microtiter plate.
- LFA-1 and Inhibitor Incubation: Purified LFA-1 protein is pre-incubated with varying concentrations of the test compound (e.g., BI-1950).
- Binding Reaction: The LFA-1/inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for binding.
- Detection: Unbound LFA-1 is washed away. The amount of bound LFA-1 is quantified using a labeled antibody specific for LFA-1, followed by a colorimetric or fluorescent readout.
- Data Analysis: The concentration of the test compound that inhibits 50% of LFA-1 binding (IC50) is calculated.

SEB-Stimulated IL-2 Production Assay in Human PBMCs and Whole Blood

This cellular assay measures the functional consequence of LFA-1 inhibition on T-cell activation.

Methodology:

- Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors, or fresh human whole blood is used.
- Compound Treatment: Cells are pre-incubated with a range of concentrations of the test compound.



- Stimulation: T-cell activation is induced by the superantigen Staphylococcal Enterotoxin B (SEB).
- Incubation: The cell cultures are incubated for a period sufficient to allow for IL-2 production (typically 24-48 hours).
- IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.
- Data Analysis: The IC50 value, representing the concentration of the compound that inhibits
 50% of IL-2 production, is determined.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo model assesses the efficacy of the compound in a T-cell-mediated inflammatory response. A humanized SCID (Severe Combined Immunodeficiency) mouse model is often employed to evaluate compounds with high species selectivity for human LFA-1, such as **BI-1950**.[1]

Methodology:

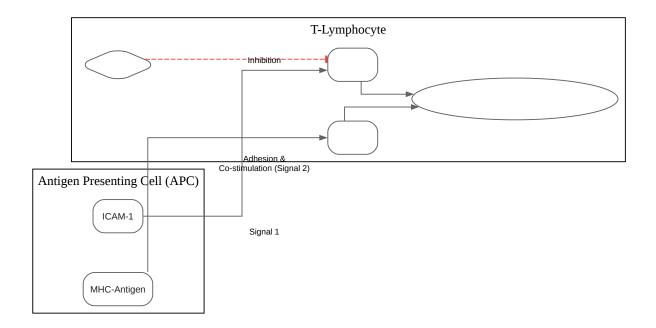
- Humanization of SCID Mice: SCID mice, which lack functional B and T lymphocytes, are engrafted with human PBMCs.[3] This allows for the study of a human immune response in a small animal model.
- Sensitization: The humanized mice are sensitized with a specific antigen, such as tetanus toxoid (TT), typically administered via subcutaneous injection.
- Compound Administration: The test compound (BI-1950) is administered orally (p.o.) at various doses.
- Elicitation of DTH Response: After a set period, the mice are challenged by injecting the same antigen (TT) into a hind footpad.
- Measurement of Inflammation: The DTH response is quantified by measuring the swelling of the footpad at specific time points after the challenge (e.g., 24 and 48 hours) using a caliper.



• Data Analysis: The dose-dependent inhibition of footpad swelling by the test compound is evaluated to determine its in vivo efficacy.

Signaling Pathway and Experimental Workflow Visualization

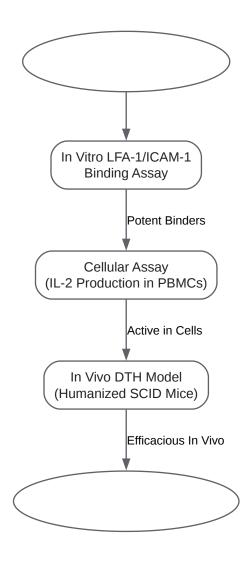
The following diagrams illustrate the key signaling pathway targeted by **BI-1950** and a general workflow for its evaluation.



Click to download full resolution via product page

Caption: LFA-1/ICAM-1 signaling in T-cell activation and its inhibition by BI-1950.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. opnme.com [opnme.com]
- 2. Discovery and SAR of diarylsulfide cyclopropylamide LFA-1/ICAM-1 interaction antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Th1 and Th17 Immunocompetence in Humanized NOD/SCID/γC-KO mice PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Structure-Activity Relationship of BI-1950: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426661#structure-activity-relationship-of-bi-1950]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com